[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid
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Overview
Description
Veratrine sulfate is a steroidal alkaloid derived from plants of the lily family, specifically the genera Veratrum and Schoenocaulon . It is known for its neurotoxic properties, which result from its ability to bind to and prevent the inactivation of voltage-gated sodium ion channels in heart, nerve, and skeletal muscle cell membranes
Scientific Research Applications
Mechanism of Action
Safety and Hazards
Veratrine sulfate should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of exposure, it is recommended to wash with plenty of soap and water and seek medical advice if irritation occurs .
Future Directions
While specific future directions for veratrine sulfate were not found, the study of organosulfates is a growing area in biology . The development of new methods for the synthesis of organosulfates could lead to advancements in various fields, including drug discovery .
Relevant Papers Several papers have been published on veratrine and its effects. For instance, a paper titled “A plant alkaloid, veratridine, potentiates cancer chemosensitivity by UBXN2A-dependent inhibition of an oncoprotein, mortalin-2” discusses the anti-tumor effects of veratrine . Another paper, “News from the Archives”, explores the implications of some overlooked reports concerning the effects of veratrine on plant cell mitosis . A third paper, “A study of the crustacean axon repetitive response. 3. A comparison of the effect of veratrine sulfate solution and potassium-rich solutions”, discusses the effects of veratrine sulfate on crustacean axons .
Preparation Methods
Synthetic Routes and Reaction Conditions
Veratrine sulfate can be synthesized through several methods. One common approach involves the extraction of veratridine from the seeds of Schoenocaulon officinale and the rhizomes of Veratrum album . The extraction process typically involves the formation of the nitrate salt, followed by the precipitation of the insoluble sulfate form . The sulfate salt is then converted to the free base form using ammonium hydroxide .
Industrial Production Methods
Industrial production of veratrine sulfate involves similar extraction and purification processes. The extract is purified through a series of steps, including solvent extraction, precipitation, and crystallization, to obtain veratrine sulfate in its pure form .
Chemical Reactions Analysis
Types of Reactions
Veratrine sulfate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of veratrine sulfate include sulfuric acid, ammonium sulfate, and ammonium hydroxide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of veratrine sulfate include veratric acid, cevine, and various substituted derivatives . These products have been studied for their potential biological and pharmacological activities .
Comparison with Similar Compounds
Veratrine sulfate is similar to other steroidal alkaloids, such as cevadine, veratridine, cevadilline, sabadine, and cevine . veratrine sulfate is unique in its specific binding affinity for voltage-gated sodium ion channels and its ability to enhance chemosensitivity in cancer cells . Other similar compounds include:
Properties
IUPAC Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51NO11.H2O4S/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5;1-5(2,3)4/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3;(H2,1,2,3,4)/t19-,23+,24-,25-,26-,27-,28-,30-,31+,32+,33+,34+,35-,36-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBKUHWLYCUNKR-XTYXREPLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53NO15S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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